

# A Preclinical Head-to-Head: TNO155 versus First-Generation SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Shp2-IN-34	
Cat. No.:	B15580766	Get Quote

A Comparative Guide for Researchers in Oncology and Drug Development

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling. Acting downstream of receptor tyrosine kinases (RTKs), SHP2 is a key positive regulator of the RAS-MAPK pathway, making it a compelling target for cancer therapy.[1][2][3] The development of allosteric inhibitors that lock SHP2 in an inactive conformation has marked a significant advancement in targeting this previously "undruggable" phosphatase.

This guide provides a comparative analysis of the preclinical data for TNO155, a second-generation, potent, and selective allosteric SHP2 inhibitor currently in clinical development, against the first-generation inhibitor SHP099. Due to the limited publicly available preclinical data for **Shp2-IN-34**, a direct comparison is not feasible. Instead, this guide will leverage the extensive data on SHP099 as a benchmark to highlight the advancements embodied by TNO155.

# Biochemical and Cellular Potency: A Leap in Inhibition

TNO155 demonstrates a significant improvement in potency and cellular activity compared to its predecessor, SHP099. This enhanced activity is crucial for achieving therapeutic efficacy at lower, more tolerable doses.



Compound	Target	Biochemica I IC50	Cellular IC50 (pERK Inhibition)	Cell Line(s)	Reference(s
TNO155	SHP2 (Allosteric)	Not explicitly stated, but described as more potent than SHP099	IC50 values < 1.5 µmol/L in sensitive cell lines	NCI-H3255, HCC827, PC9 (EGFR- mutant NSCLC)	[2]
SHP099	SHP2 (Allosteric)	70 nM	IC50s of 0.32 and 1.73 μM in MV4-11 and TF-1 cells, respectively	MV4-11, TF-1	[4]

### In Vivo Efficacy: From Tumor Stasis to Regression

Preclinical xenograft models are critical for evaluating the anti-tumor activity of drug candidates. While SHP099 demonstrated tumor growth inhibition, TNO155 has shown the potential for more profound and sustained responses, particularly when used in combination therapies.



Compound	Model	Dosing	Efficacy	Reference(s)
TNO155	Murine ALK- mutant xenografts	Not specified	Reduced or delayed tumor growth, prolonged survival in combination with lorlatinib	[1]
TNO155	KRAS G12C NSCLC PDX model	Not specified	Synergistic tumor shrinkage in combination with a KRAS G12C inhibitor	[5]
SHP099	RKO xenograft model	Not specified	Suppressed tumor growth in combination with BRAF and MEK inhibitors	[6]
SHP099	MM murine xenograft models	75 mg/kg daily	Reduced tumor size, growth, and weight	[4]

## **Signaling Pathways and Experimental Workflows**

To understand the mechanism of action and the preclinical evaluation process for SHP2 inhibitors, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow.

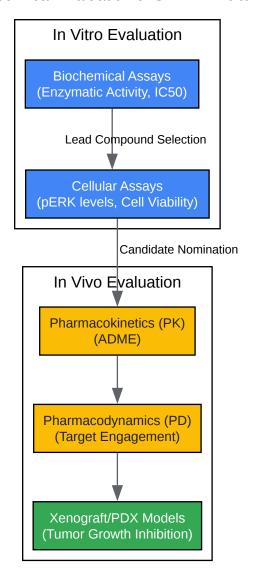


Cell Membrane Receptor Tyrosine Kinase (RTK) recruits GRB2 recruits & activates binds Cytoplasm SHP2 SOS1 activates (GDP -> GTP) promotes activation RAS RAF MEK **ERK** promotes Cell Proliferation, Survival, Differentiation

SHP2 Signaling Pathway



#### Preclinical Evaluation of SHP2 Inhibitors



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- To cite this document: BenchChem. [A Preclinical Head-to-Head: TNO155 versus First-Generation SHP2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580766#shp2-in-34-versus-tno155-in-preclinical-models]

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